molecular formula C8H11NO B1212927 o-Phenetidine CAS No. 94-70-2

o-Phenetidine

Cat. No.: B1212927
CAS No.: 94-70-2
M. Wt: 137.18 g/mol
InChI Key: ULHFFAFDSSHFDA-UHFFFAOYSA-N
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Description

It is a substituted aniline and an aromatic ether, characterized by a reddish-brown oily liquid appearance . This compound is primarily used in the manufacture of acetophenetidin, a pharmaceutical agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Phenetidine can be synthesized from 2-ethoxynitrobenzene through reduction. This reduction can be achieved using iron or by catalytic hydrogenation in the presence of precious-metal catalysts or Raney nickel. Another method involves the chemical oxidative polymerization of 8-aminoquinoline and this compound in aqueous media.

Industrial Production Methods: Industrial production of this compound typically involves the reduction of 2-ethoxynitrobenzene using iron filings and hydrochloric acid. The reaction mixture is then neutralized, and the product is extracted and purified through distillation.

Chemical Reactions Analysis

Types of Reactions: o-Phenetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron or catalytic hydrogenation with precious-metal catalysts or Raney nickel.

    Oxidation: Chemical oxidative polymerization in aqueous media.

Major Products:

    Salts: Formed through neutralization with acids.

    Polymers: Formed through oxidative polymerization.

Comparison with Similar Compounds

  • o-Anisidine
  • p-Anisidine
  • 4-Ethoxyaniline
  • o-Toluidine

Comparison: o-Phenetidine is unique due to its ethoxy group attached to the aniline ring, which imparts distinct chemical properties compared to its analogs. For example, o-Anisidine has a methoxy group instead of an ethoxy group, leading to different reactivity and applications. Similarly, p-Anisidine and 4-Ethoxyaniline differ in the position of the substituent groups on the aromatic ring, affecting their chemical behavior and uses .

Properties

IUPAC Name

2-ethoxyaniline
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InChI

InChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3
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InChI Key

ULHFFAFDSSHFDA-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC=CC=C1N
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Molecular Formula

C8H11NO
Record name O-PHENETIDINE
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Related CAS

122165-90-6
Record name Poly(o-ethoxyaniline)
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DSSTOX Substance ID

DTXSID5025863
Record name 2-Ethoxyaniline
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Molecular Weight

137.18 g/mol
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Physical Description

Reddish brown oily liquid. (NTP, 1992), Oily liquid; Rapidly turned brown by light and air; [Merck Index] Reddish-brown oily liquid; [CAMEO] Clear dark red liquid; [Sigma-Aldrich MSDS]
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Boiling Point

444 to 450 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

5 to 10 mg/mL at 76.1 °F (NTP, 1992)
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Density

1.044 at 69.4 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1 mmHg at 152.6 °F ; 25 mmHg at 271 °F (NTP, 1992), 0.02 [mmHg]
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CAS No.

94-70-2, 1321-31-9
Record name O-PHENETIDINE
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Record name 2-Ethoxyaniline
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Record name Benzenamine, ar-ethoxy-
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Melting Point

less than -4 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of o-phenetidine?

A1: this compound, also known as 2-ethoxyaniline, has the molecular formula C8H11NO and a molecular weight of 137.18 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Circular Dichroism (CD) spectroscopy. These techniques provide insights into its structural features, electronic transitions, and magnetic properties. [, , , , ]

Q3: What are the solubility characteristics of this compound?

A3: this compound exhibits good solubility in various organic solvents. Its solubility in highly polar solvents increases when copolymerized with pyrrole. []

Q4: How does this compound behave as a corrosion inhibitor?

A4: Studies have shown that this compound acts as a mixed-type corrosion inhibitor for 63/37 brass in nitric acid. It preferentially inhibits corrosion at local cathodic areas, and its efficiency improves with increasing alkyl chain length attached to the ether linkage. []

Q5: Can this compound be used in the synthesis of nanocomposites?

A5: Yes, this compound serves as a monomer for synthesizing poly(this compound) (POEA). This polymer can be combined with materials like NiCoFe2O4 and exfoliated graphite to create nanocomposites with excellent microwave absorption properties. [, , ] Additionally, this compound can be polymerized in situ with layered montmorillonite clay to produce nanocomposites with improved corrosion protection on cold-rolled steel. []

Q6: What is the role of this compound in the synthesis of gold nanostructures?

A6: this compound acts as a reducing agent in the fabrication of gold bellflowers (GBFs) with high photothermal conversion efficiency. This process utilizes a unique liquid/liquid/gas triphasic interface system with chloroauric acid as the gold source. []

Q7: How is this compound used in polymer synthesis?

A7: this compound is a monomer used to synthesize poly(this compound) (POEA) through oxidative polymerization. This can be achieved chemically using oxidants like ammonium persulfate or electrochemically. [, ]

Q8: What are the properties of poly(this compound)?

A8: Poly(this compound) is a conducting polymer that displays redox behavior similar to polyaniline. It undergoes transformations between leucoemeraldine, emeraldine, and pernigraniline forms, exhibiting characteristic redox waves. []

Q9: What are the benefits of copolymerizing this compound with other monomers?

A9: Copolymerization of this compound with monomers like aniline or pyrrole offers several advantages:

  • Enhanced Solubility: Incorporation of this compound improves the solubility of the resulting copolymers, particularly in common organic solvents. [, , ]
  • Tunable Conductivity: By adjusting the comonomer ratio, the conductivity of the copolymers can be fine-tuned. For instance, poly(aniline-cthis compound) with 20% this compound retains high conductivity comparable to pure polyaniline. []
  • Improved Stability: this compound copolymers, especially those with pyrrole, demonstrate better stability in solution compared to their homopolymer counterparts. [, ]

Q10: How do polymerization conditions affect this compound copolymers?

A10: Polymerization parameters, such as temperature, reaction time, oxidant type, solvent, and comonomer ratio significantly influence the yield, structure, properties, and morphology of this compound copolymers. [, , ]

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